

Application Notes and Protocols for Chlorophyll C3 Extraction from Algal Cultures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorophyll C3**

Cat. No.: **B599775**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll c3 is a photosynthetic pigment found in several groups of marine algae, including prymnesiophytes, diatoms, and dinoflagellates. Its unique spectral properties make it an efficient light-harvester in the blue-green region of the spectrum, an adaptation to the light environment of deep waters.^[1] Beyond its role in photosynthesis, **chlorophyll c3** and its derivatives are gaining interest in biomedical research, particularly in photodynamic therapy (PDT) for cancer treatment due to their photosensitizing capabilities.^{[2][3][4][5]} This document provides a comprehensive protocol for the extraction and partial purification of **chlorophyll c3** from algal cultures, tailored for research and drug development applications.

Algal Species Selection

Several algal species are known to be rich in chlorophyll c, with some containing significant amounts of **chlorophyll c3**. *Prymnesium parvum* is a well-documented source of chlorophyll c1, c2, and c3.^[1] Other prymnesiophytes are also known to contain **chlorophyll c3**. Diatoms and dinoflagellates are additional sources of various c-type chlorophylls.

Experimental Protocols

This section outlines a detailed methodology for the extraction and partial purification of **chlorophyll c3** from algal cultures. The protocol is divided into several key stages: algal culture

and harvesting, cell disruption and pigment extraction, and chromatographic purification.

Protocol 1: Extraction of Total Chlorophylls from Algal Biomass

This protocol describes the initial extraction of all chlorophylls and carotenoids from the algal cells.

Materials:

- Fresh or frozen algal pellet
- Acetone (90% and 100%)[6][7][8]
- Methanol (100%)[9][10][11][12]
- Dimethyl sulfoxide (DMSO)
- Mortar and pestle
- Glass fiber filters
- Centrifuge and centrifuge tubes
- Spectrophotometer

Procedure:

- Harvesting: Centrifuge the algal culture to obtain a cell pellet. The supernatant can be discarded.
- Cell Disruption (Mechanical):
 - For robust cells, freeze the pellet with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[8]
 - Alternatively, sonication can be employed to disrupt the cell walls.

- Solvent Extraction:
 - Suspend the ground algal powder or cell pellet in a suitable solvent. The choice of solvent can significantly impact extraction efficiency (see Table 1). A common starting point is 90% acetone or 100% methanol.[6][7][8][9][10][11][12]
 - Use a solvent-to-biomass ratio of approximately 10:1 (v/w).
 - Incubate the mixture in the dark at 4°C for 12-24 hours to facilitate pigment extraction.[8]
- Clarification:
 - Centrifuge the extract at 4,000 x g for 10 minutes to pellet the cell debris.
 - Carefully decant the supernatant containing the pigments.
 - Filter the supernatant through a glass fiber filter to remove any remaining fine particles.
- Spectrophotometric Analysis (Optional):
 - Measure the absorbance of the crude extract at relevant wavelengths to estimate the total chlorophyll concentration.

Protocol 2: Partial Purification of Chlorophyll C3 using Column Chromatography

This protocol describes the separation of **chlorophyll c3** from other pigments in the crude extract.

Materials:

- Crude chlorophyll extract (from Protocol 1)
- Silica gel (60-120 mesh) for column chromatography[13][14]
- Hexane[15]
- Acetone[15]

- Glass chromatography column[13][14]
- Cotton wool[14]
- Collection tubes

Procedure:

- Column Packing:
 - Place a small plug of cotton wool at the bottom of the chromatography column.[14]
 - Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a uniform bed.[14]
- Sample Loading:
 - Concentrate the crude chlorophyll extract under a gentle stream of nitrogen.
 - Dissolve the concentrated extract in a minimal amount of hexane.
 - Carefully load the dissolved extract onto the top of the silica gel column.[16]
- Elution:
 - Begin elution with 100% hexane. This will elute the least polar pigments, such as carotenes.[15]
 - Gradually increase the polarity of the mobile phase by adding increasing concentrations of acetone to the hexane. A stepwise gradient might look like:
 - 90:10 Hexane:Acetone
 - 80:20 Hexane:Acetone
 - 70:30 Hexane:Acetone[15]
 - 100% Acetone[14][15]

- Chlorophylls will elute at different stages of this gradient. Chlorophyll c is more polar than chlorophyll a and will elute later. The different forms of chlorophyll c (c1, c2, and c3) may also show some separation.
- Fraction Collection:
 - Collect the colored fractions in separate tubes as they elute from the column. The distinct green bands corresponding to different chlorophylls should be collected.
- Further Analysis:
 - The collected fractions can be further analyzed by High-Performance Liquid Chromatography (HPLC) for the definitive identification and quantification of **chlorophyll c3**.

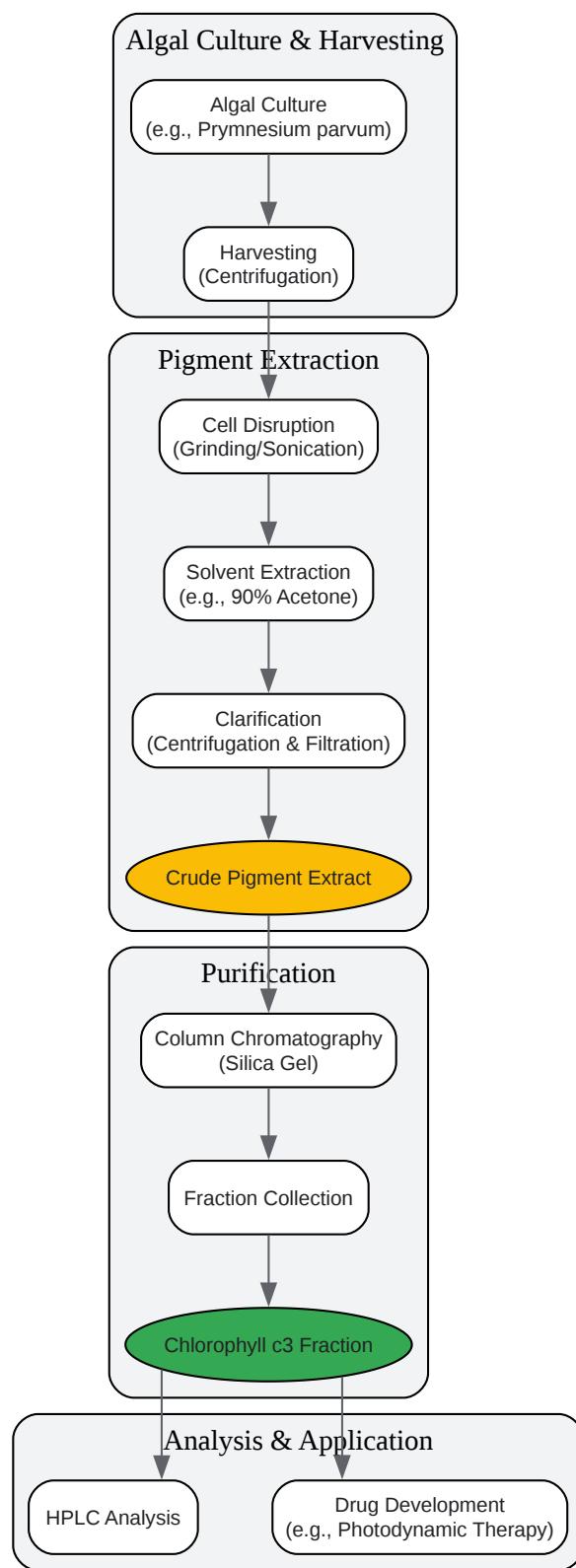

Data Presentation

Table 1: Comparison of Solvents for Chlorophyll Extraction from Algae

Solvent System	Target Algae Group	Relative Efficiency for Chlorophyll Extraction	Notes
90% Acetone	General, including aquatic plants	High for total chlorophyll.[7][8]	Good for spectrophotometric analysis.[7]
100% Methanol	General, including cyanobacteria	Often more efficient than acetone for total chlorophyll.[9][10][11][12]	Can cause allomerization of chlorophylls if stored for extended periods.[17]
100% Ethanol	General	Generally less efficient than methanol but can be effective.[10]	A greener solvent alternative.
Dimethyl sulfoxide (DMSO)	Brown algae	Rapidly extracts chlorophyll c.[9]	Often used in combination with other solvents for complete extraction.[9]
Acetone:Methanol (1:1)	Diatoms	Superior for some species like Chlorella vulgaris.[17]	Can improve extraction from cells with resistant walls.

Visualizations


Experimental Workflow for Chlorophyll C3 Extraction

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and purification of **chlorophyll c3**.

Signaling Pathway: Role of Chlorophyll Derivatives in Photodynamic Therapy

[Click to download full resolution via product page](#)

Caption: Mechanism of action of chlorophyll derivatives in photodynamic therapy.

Applications in Drug Development

Chlorophylls and their derivatives have emerged as promising agents in the field of drug development, particularly as photosensitizers in photodynamic therapy (PDT).^{[2][3][4][5]} The principle of PDT involves the administration of a photosensitizing agent, which is preferentially taken up by cancer cells. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that induce localized cell death in the tumor tissue.^[3]

Chlorophyll derivatives offer several advantages as photosensitizers, including:

- High Molar Absorptivity: They efficiently absorb light, leading to effective ROS production.
- Biocompatibility: Being natural pigments, they generally exhibit low dark toxicity.
- Tunable Properties: The chemical structure of chlorophylls can be modified to enhance their photophysical properties and tumor-targeting capabilities.^[2]

Research has shown that chlorophyll derivatives can be highly effective in killing cancer cells in vitro and in vivo.^{[4][5]} The development of novel chlorophyll-based photosensitizers, including those derived from **chlorophyll c3**, is an active area of research with the potential to lead to more effective and safer cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in Chemical Modifications of Chlorophylls and Bacteriochlorophylls for the Applications in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chlorophyll derivatives--a new photosensitizer for photodynamic therapy of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorophyll derivative mediated PDT versus methotrexate: an in vitro study using MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. bpasjournals.com [bpasjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. youtube.com [youtube.com]
- 16. columbia.edu [columbia.edu]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Chlorophyll C3 Extraction from Algal Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b599775#chlorophyll-c3-extraction-protocol-from-algal-cultures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com